molecular formula C2H7BO B1232300 Dimethylborinic acid CAS No. 13061-97-7

Dimethylborinic acid

Cat. No.: B1232300
CAS No.: 13061-97-7
M. Wt: 57.89 g/mol
InChI Key: HWEKVSRZLQDNFL-UHFFFAOYSA-N
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Description

Dimethylborinic acid is a member of borinic acids.

Scientific Research Applications

Organic Synthesis

Dimethylborinic acid is a pivotal reagent in organic synthesis, particularly in the formation of boronate esters. These esters are crucial intermediates in the synthesis of complex organic molecules. The compound's ability to participate in cross-coupling reactions enhances its utility in creating pharmaceuticals and agrochemicals.

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionReference
Cross-CouplingForms carbon-carbon bonds in organic synthesis
Boronate Ester FormationEssential for drug development and synthesis
TransesterificationActs as a mild catalyst for ester interchange

Drug Development

In the realm of pharmaceuticals, this compound plays a vital role in drug design and delivery systems. Its ability to form stable complexes with biomolecules facilitates targeted drug delivery, which is particularly beneficial in treating diseases such as cancer.

Case Study: Targeted Drug Delivery Systems

A study demonstrated that this compound could enhance the selectivity of therapeutic agents by modifying their pharmacokinetic profiles, thus improving treatment efficacy against cancer cells .

Material Science

This compound is utilized in developing advanced materials, including polymers and coatings. Its reactivity allows for the formation of stable bonds with various substrates, making it valuable for creating materials with specific properties.

Applications in Material Science:

  • Polymer Development : Used to synthesize polymers with tailored properties for specific applications.
  • Coatings : Enhances adhesion and durability of coatings used in various industrial applications .

Environmental Chemistry

The compound is also explored for its potential in environmental applications, particularly in detecting and removing pollutants. Its reactivity with certain organic compounds allows it to be employed in remediation processes.

Environmental Applications:

  • Pollutant Detection : Utilized as a reactive agent for identifying contaminants in environmental samples.
  • Remediation : Investigated for its ability to facilitate the removal of toxic substances from contaminated sites .

Properties

CAS No.

13061-97-7

Molecular Formula

C2H7BO

Molecular Weight

57.89 g/mol

IUPAC Name

dimethylborinic acid

InChI

InChI=1S/C2H7BO/c1-3(2)4/h4H,1-2H3

InChI Key

HWEKVSRZLQDNFL-UHFFFAOYSA-N

SMILES

B(C)(C)O

Canonical SMILES

B(C)(C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(methylamino)-N-(2-phenylsulfanylphenyl)acetamide
Dimethylborinic acid
2-(methylamino)-N-(2-phenylsulfanylphenyl)acetamide
Dimethylborinic acid
2-(methylamino)-N-(2-phenylsulfanylphenyl)acetamide
Dimethylborinic acid

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